Product packaging for 2-[3-(Trifluoromethyl)phenoxy]quinoxaline(Cat. No.:CAS No. 338394-55-1)

2-[3-(Trifluoromethyl)phenoxy]quinoxaline

Cat. No.: B2650469
CAS No.: 338394-55-1
M. Wt: 290.245
InChI Key: VXAIUADLRNVGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[3-(Trifluoromethyl)phenoxy]quinoxaline is a synthetically designed quinoxaline derivative of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a recognized privileged structure in heterocyclic chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . The strategic incorporation of the phenoxy group at the 2-position and the strong electron-withdrawing trifluoromethyl group enhances the molecule's properties, potentially leading to improved metabolic stability and membrane permeability . This compound is structurally analogous to well-studied 2-phenoxy-3-trichloromethylquinoxalines, which have demonstrated potent antiplasmodial activity by targeting the apicoplast of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The apicoplast is a relict plastid essential for the parasite's survival, and its unique metabolic pathways present a valuable target for developing novel antimalarials with new mechanisms of action, which is crucial in the face of emerging artemisinin resistance . Furthermore, related trifluoromethylquinoxaline derivatives have been investigated as potential anticancer agents. Their mechanism in oncology is often linked to the inhibition of key folate pathway enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for nucleic acid synthesis and cell proliferation . Researchers value this compound as a key intermediate for exploring structure-activity relationships (SAR) and for its potential application in developing new therapeutic agents for infectious diseases and oncology. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9F3N2O B2650469 2-[3-(Trifluoromethyl)phenoxy]quinoxaline CAS No. 338394-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIUADLRNVGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-[3-(Trifluoromethyl)phenoxy]quinoxaline Core Structure

The synthesis of the quinoxaline (B1680401) core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. ekb.eg The methodologies for constructing the this compound structure are diverse, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Condensation Reactions Utilizing 1,2-Dicarbonyl Compounds and o-Diamines

The most fundamental and widely employed method for the synthesis of the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This classical approach, while effective, often necessitates stringent reaction conditions, such as high temperatures and the use of strong acid catalysts, which can lead to longer reaction times and the generation of waste. nih.govnih.gov

The general mechanism involves the acid-catalyzed nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring. nih.gov For the specific synthesis of a 2-phenoxy-substituted quinoxaline, a common precursor would be a phenoxy-substituted 1,2-dicarbonyl compound which then reacts with o-phenylenediamine (B120857).

Table 1: Comparison of Traditional vs. Modern Condensation Conditions for Quinoxaline Synthesis

FeatureTraditional MethodModern Catalytic Method
Catalyst Strong acids (e.g., acetic acid)Heteropolyoxometalates, Ni Nanoparticles, etc. nih.govthieme-connect.com
Temperature HighRoom Temperature to mild heating nih.govthieme-connect.com
Reaction Time Long (hours)Short (minutes to a few hours) nih.govthieme-connect.com
Solvent Often toxic organic solventsGreener solvents (e.g., water, ethanol) or solvent-free ijirt.orgrsc.org
Yield Variable, can be lowGenerally high to excellent nih.govthieme-connect.com

Application of Modern Catalytic Systems in Quinoxaline Synthesis

To overcome the limitations of traditional methods, a plethora of modern catalytic systems have been developed. These systems offer milder reaction conditions, higher yields, and greater efficiency. thieme-connect.comorientjchem.org For the synthesis of quinoxaline derivatives, catalysts such as iodine, zeolites, Ni nanoparticles, Pd(OAc)₂, cerium ammonium (B1175870) nitrate, and copper sulfate (B86663) have been successfully employed. thieme-connect.com

Green Chemistry Principles in the Synthesis of Quinoxaline Derivatives

The integration of green chemistry principles has revolutionized the synthesis of quinoxaline derivatives, aiming to reduce the environmental footprint of chemical processes. ijirt.orgbenthamdirect.com Key strategies include the use of environmentally benign solvents like water and ethanol (B145695), the development of reusable catalysts, and the application of energy-efficient techniques such as microwave and ultrasonic irradiation. ekb.egijirt.org

Catalyst-free protocols have also been developed, for instance, by simply mixing the reactant aryldiamines and 1,2-dicarbonyl compounds in methanol (B129727) at room temperature, leading to high yields in a very short reaction time. thieme-connect.com These green methodologies not only offer an eco-friendly alternative but often result in improved reaction efficiency and scalability. thieme-connect.combenthamdirect.com The use of β-cyclodextrin as a supramolecular catalyst in water further exemplifies the move towards sustainable and biomimetic synthetic routes. mdpi.com

Functionalization and Derivatization Strategies for the Phenoxy and Trifluoromethyl Moieties

The biological activity and physicochemical properties of this compound can be fine-tuned by modifying its phenoxy and trifluoromethyl groups.

Modification of the Phenoxy Substituent

The phenoxy group at the 2-position of the quinoxaline ring offers a site for further functionalization. One approach involves the nucleophilic substitution of a suitable leaving group on the quinoxaline ring with a substituted phenol. For instance, 2-phenoxy-quinoxaline derivatives can be synthesized from quinoxalin-2(1H)-one and an in situ generated aryne. rsc.orgresearchgate.net

Furthermore, unexpected substitutions of the phenoxy group have been observed under certain reaction conditions. For example, in the presence of gaseous ammonia, 2-phenoxyquinoxaline (B2893713) 1,4-di-N-oxide derivatives can be converted to 2-aminoquinoxaline 1,4-di-N-oxide derivatives. nih.gov This highlights the reactivity of the phenoxy moiety and the potential for introducing nitrogen-containing functional groups.

Alterations and Substitutions on the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity. mdpi.com While the CF₃ group is generally robust, recent advancements have enabled selective transformations of its C-F bonds. tcichemicals.com

The modification of an aromatic trifluoromethyl group remains challenging due to the high strength of the C-F bond. researchgate.net However, methods are being developed for the selective functionalization of the trifluoromethyl group. These often involve transition-metal-catalyzed processes or the use of potent nucleophiles. mdpi.comacs.org For instance, photoredox catalysis has emerged as a mild and operationally simple strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes, and similar principles could potentially be adapted for the modification of an existing trifluoromethyl group. princeton.edu Research into the selective C-F bond activation of the trifluoromethyl group could open new avenues for the synthesis of novel analogs of this compound with tailored properties. tcichemicals.comresearchgate.net

Introduction of Additional Functional Groups on the Quinoxaline Ring System

The introduction of additional functional groups onto the quinoxaline ring of a molecule like this compound is a key strategy for modulating its chemical and biological properties. The reactivity of the quinoxaline nucleus is characterized by the electron-deficient nature of its pyrazine (B50134) ring, which influences the pathways for substitution. Both electrophilic and nucleophilic substitution reactions can be employed, with the outcome dictated by the reaction conditions and the directing effects of the substituents already present, including the 2-phenoxy group.

Nucleophilic Aromatic Substitution (SNAr):

The quinoxaline ring system is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 3-positions. wikipedia.orgresearchgate.net This reactivity can be harnessed to introduce a variety of functional groups. For instance, if a leaving group such as a halogen is present at the 3-position of the 2-phenoxyquinoxaline core, it can be displaced by a range of nucleophiles.

Common nucleophilic substitution reactions on the quinoxaline scaffold include:

Amination: Reaction with aromatic amines in the presence of a base like potassium carbonate can introduce arylamino groups. nih.gov

Alkylation/Arylation: Strong carbon nucleophiles, such as those derived from organolithium (n-BuLi) or Grignard reagents, can react with monosubstituted quinoxalines to yield 2,3-disubstituted products through an oxidative rearomatization process. nih.gov

Cyanation: The introduction of a cyano group can be achieved by reacting a halo-quinoxaline with a cyanide salt, often facilitated by a catalyst. masterorganicchemistry.com

Interactive Data Table: Examples of Nucleophilic Substitution on Quinoxaline Derivatives

PrecursorReagent/NucleophilePosition of SubstitutionFunctional Group IntroducedReference
2-ChloroquinoxalineNitrile Carbanions2-positionCyanoalkyl researchgate.net
2-Phenylquinoxalinen-BuLi3-positionButyl nih.gov
2-Chloro-3-methylquinoxalineAromatic Amines / K₂CO₃2-positionArylamino nih.gov
2-Chloroquinoxaline N-oxidesArylboronic Acids (Suzuki)2-positionAryl researchgate.net

Electrophilic Aromatic Substitution:

In contrast to nucleophilic substitution on the pyrazine ring, electrophilic substitution on the quinoxaline system occurs on the benzene (B151609) ring. The pyrazine moiety acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. researchgate.net Electrophilic attack generally occurs at the 5- and 8-positions, which are para and ortho, respectively, to the nitrogen atoms. researchgate.net

However, the directing effect of the 2-phenoxy substituent must also be considered. As an ether, the phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to resonance donation of its oxygen lone pairs. This activating effect would compete with the deactivating effect of the pyrazine ring. The substitution pattern would therefore depend on the balance of these electronic influences and the specific reaction conditions. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.orglibretexts.orgyoutube.comyoutube.com

For 2-phenoxyquinoxaline, electrophilic attack is predicted to favor positions 6 and 8 on the quinoxaline's benzene moiety, as these are ortho and para to the activating phenoxy group's linkage to the pyrazine ring and are also influenced by the directing effect of the pyrazine nitrogens.

Reaction Mechanisms and Pathways in Quinoxaline Synthesis

The most fundamental and widely utilized method for synthesizing the quinoxaline core structure is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmdpi.com This reaction is typically acid-catalyzed and proceeds through a well-established mechanism involving nucleophilic attack, imine formation, and subsequent intramolecular cyclization followed by dehydration. mdpi.comnih.gov

The synthesis of the parent quinoxaline ring for a compound like this compound would likely begin with the condensation of o-phenylenediamine and glyoxal. The mechanism can be detailed in the following steps:

Activation of the Carbonyl Group: In the presence of an acid catalyst (H⁺), one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., glyoxal) is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comnih.gov

Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer and Dehydration (Imine Formation): A proton transfer occurs from the nitrogen atom to the hydroxyl group, forming a good leaving group (water). The subsequent elimination of a water molecule leads to the formation of a protonated imine (Schiff base) intermediate.

Intramolecular Cyclization: The second, unreacted amino group of the diamine intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group (or the imine carbon in a subsequent step). This attack leads to the formation of a six-membered dihydroquinoxaline ring.

Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step. The elimination of a second water molecule results in the formation of the stable, aromatic quinoxaline ring system. mdpi.comnih.gov

This pathway is highly efficient and versatile, allowing for the synthesis of a wide variety of substituted quinoxalines by using appropriately substituted o-phenylenediamines and/or 1,2-dicarbonyl compounds. nih.gov The reaction is often carried out in solvents like ethanol or acetic acid and can be catalyzed by various Brønsted or Lewis acids. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biological Activity in 2-[3-(Trifluoromethyl)phenoxy]quinoxaline Analogues

The molecular architecture of this compound can be dissected into three key components: the trifluoromethyl group, the phenoxy moiety, and the quinoxaline (B1680401) core. Modifications to each of these regions have been shown to significantly impact biological activity.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its unique physicochemical properties that can profoundly alter a molecule's biological profile. researchgate.net Its incorporation into drug candidates is a common strategy to fine-tune activity and pharmacokinetic characteristics. researchgate.netmdpi.com

The -CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets. mdpi.com This increased lipophilicity can improve in vivo uptake and transport. mdpi.com Furthermore, the trifluoromethyl group is metabolically very stable due to the strength of the carbon-fluorine bond, which resists enzymatic degradation and can extend the compound's half-life. mdpi.comresearchgate.net It also acts as a strong electron-withdrawing group, which can modulate the electronic properties of the entire molecule, influencing hydrogen bonding and electrostatic interactions with biological targets. researchgate.net

In the context of quinoxaline derivatives, the introduction of a trifluoromethyl group has shown varied effects depending on the specific molecular scaffold and biological target. For instance, in a series of 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides, the presence of the -CF3 group was integral to their cytotoxic activity against human tumor cell lines. nih.gov Similarly, introducing a trifluoromethyl group into the structure of quinoxaline 1,4-dioxides was found to significantly increase their anti-mycobacterial activity. nih.gov This enhancement is attributed to improved intracellular penetration and potentially stronger binding to cellular targets. nih.gov However, in other studies, the -CF3 group has been shown to decrease activity. For example, in one series of anticancer quinoxaline derivatives, the presence of a -CF3 group on the quinoxaline nucleus led to a decrease in activity. mdpi.com This highlights that the influence of the trifluoromethyl group is highly context-dependent, and its benefit must be evaluated on a case-by-case basis.

Table 1: Impact of Trifluoromethyl Group on Quinoxaline Analogue Activity

Quinoxaline Scaffold Biological Target/Activity Observed Effect of -CF3 Group Reference(s)
2-Arylcarbonyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide Human Tumor Cell Lines (Cytotoxicity) Integral for good cytotoxic parameters nih.gov
Quinoxaline 1,4-dioxide Mycobacteria (Antimicrobial) Significantly increased anti-mycobacterial activity nih.gov

SAR studies on related compounds, such as 4-phenoxyquinoline derivatives, have demonstrated the importance of substituents on this terminal phenyl ring. Research has shown that the placement of electron-withdrawing groups on the terminal phenyl ring is beneficial for improving antitumor activity. researchgate.netnih.gov For example, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, a 4-fluorophenoxy substituent was found to have an advantageous effect compared to an unsubstituted phenoxy group, leading to improved potency. mdpi.com These findings suggest that modifying the electronic properties of the phenoxy ring in this compound analogues could be a viable strategy for optimizing their biological activity.

The quinoxaline core is a versatile scaffold found in numerous biologically active compounds and approved drugs. researchgate.netnih.govsemanticscholar.org Its fused benzene (B151609) and pyrazine (B50134) rings offer multiple positions for substitution, allowing for extensive chemical modification to modulate pharmacological activity. researchgate.netipp.pt

Research has extensively documented the impact of various substituents on the quinoxaline ring system:

Positions 6 and 7 (Benzene Ring): Modifications at these positions can significantly influence potency. In studies of 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides, derivatives with electron-withdrawing groups, such as halogens, at the 6 or 7-position exhibited the best cytotoxic activity against tumor cells. nih.gov Another study on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides found that introducing a halogen atom at position 6 enhanced their antibacterial properties against Gram-positive strains. nih.gov

Positions 2 and 3 (Pyrazine Ring): These positions are crucial for directing the molecule's interactions. In one study, replacing a substituent at the 2-position of a quinoxaline derivative was sufficient to completely change its selectivity profile between different serotonin (B10506) receptor subtypes (5-HT3A vs. 5-HT3AB). nih.gov SAR analyses of other anticancer quinoxalines have shown that an NH linker at the 3-position is essential for activity, while an O-linker decreases it. mdpi.com Furthermore, the nature of the amine at this position is also critical, with secondary amines showing higher activity than primary or tertiary amines. mdpi.com

Table 2: Influence of Substituents on the Quinoxaline Core

Position(s) Substituent Type Biological Activity Effect Reference(s)
6 or 7 Electron-withdrawing groups (e.g., Cl) Anticancer (Cytotoxicity) Increased activity nih.gov
6 Halogen Antibacterial Increased activity nih.gov
2 Varied (e.g., H, NH2) 5-HT3 Receptor Selectivity Altered selectivity profile nih.gov
3 Linker Atom (NH vs. O) Anticancer NH essential for activity; O decreased activity mdpi.com

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, which has rotational freedom around the C-O-C ether linkage, multiple conformations can exist. However, typically only one or a small subset of these conformations, known as the "bioactive conformation," is responsible for its biological activity.

While specific high-resolution spectroscopic studies on the conformational landscape of this compound itself are not widely reported, insights can be drawn from computational and molecular modeling studies of related quinoxaline derivatives. illinois.edu Molecular docking simulations, which predict the binding pose of a ligand within a receptor's active site, inherently explore different conformations. These studies consistently show that quinoxaline derivatives adopt specific, low-energy conformations to achieve optimal interactions with key amino acid residues in the binding pocket. ajol.inforesearchgate.net For example, docking studies of quinoxaline-based inhibitors targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β) or Aldose Reductase 2 (ALR2) reveal that the relative orientation of the quinoxaline core and its substituents is crucial for forming hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. ajol.infonih.gov The planarity of the quinoxaline ring system often facilitates π-π stacking interactions with aromatic residues like tyrosine or tryptophan in the active site. researchgate.netnih.gov Therefore, the molecule's ability to adopt the correct torsional angles between the quinoxaline and phenoxy planes is directly correlated with its binding affinity and, consequently, its biological potency.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design principles, such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), become invaluable tools. nih.gov A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. semanticscholar.org

This approach has been successfully applied to quinoxaline derivatives. By analyzing a series of known active quinoxaline-based inhibitors, researchers can generate a pharmacophore hypothesis. For instance, a study on quinoxaline inhibitors of Aldose Reductase 2 (ALR2) generated a five-point pharmacophore model (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This model provides a 3D template outlining the key features required for ALR2 inhibition.

Once a pharmacophore is established, it can be used in 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), to correlate the 3D structural properties of molecules with their biological activity. nih.gov These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA model might show a region where a bulky, electron-withdrawing group would enhance potency, or another area where a hydrogen bond donor is required. nih.gov This information provides rational guidance for designing new analogues, like derivatives of this compound, with potentially superior activity by ensuring they fit the pharmacophore model and have favorable properties in the key regions identified by 3D-QSAR. semanticscholar.org

Mechanistic Investigations of Biological Activities in Preclinical Models

Analysis of Cellular Pathway Modulation by 2-[3-(Trifluoromethyl)phenoxy]quinoxaline Derivatives

Quinoxaline (B1680401) derivatives, a class of heterocyclic compounds also known as benzopyrazines, have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antibacterial properties. ekb.egmdpi.com Their therapeutic potential, particularly in oncology, is often attributed to their ability to act as protein kinase inhibitors. ekb.egnih.gov

The antiproliferative effects of quinoxaline derivatives are frequently linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Apoptosis Induction: Several studies have shown that certain quinoxaline derivatives can trigger programmed cell death. For instance, one derivative, compound IV, was found to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer (PC-3) cells. nih.gov This shift in the balance of apoptotic proteins leads to the initiation of the apoptotic cascade. nih.gov Another study on a novel class of quinoxaline–arylfuran derivatives identified a compound, QW12, that induced apoptosis in HeLa cells, with apoptosis rates increasing in a dose-dependent manner. proquest.com Similarly, in human colon cancer cells, quinoxaline 1,4-dioxide derivatives have been shown to induce apoptosis. nih.gov Specifically, the derivative DCQ was found to significantly decrease levels of Bcl-2 and increase the expression of Bax, promoting cell death. nih.gov

Cell Cycle Arrest: Quinoxaline derivatives have also been observed to interfere with the normal progression of the cell cycle in cancer cells. A particular 2-coumarin-substituted-quinoxaline analogue, compound 3b, was found to induce cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 breast cancer cells. nih.govrsc.org This was evidenced by an increase in the percentage of cells arrested in the G2/M and pre-G1 phases. nih.govrsc.org In another study, a quinoxaline derivative, compound VIIIc, caused a significant disruption in the cell cycle profile of HCT116 human colon carcinoma cells, leading to arrest at the G2/M phase. nih.gov Furthermore, quinoxaline 1,4-dioxide derivatives have demonstrated the ability to induce G2/M cell cycle arrest in human colon cancer cells by inhibiting the expression of cyclin B. nih.gov

Below is a table summarizing the effects of selected quinoxaline derivatives on cancer cell lines.

The anticancer properties of quinoxaline derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of critical signaling cascades.

Kinase Inhibition: A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. ekb.eg They often act as ATP-competitive inhibitors for a range of kinases, including:

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. ekb.egekb.eg

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR can halt the signaling pathways that promote cell proliferation. ekb.eg

Other Kinases: Quinoxaline derivatives have also been shown to inhibit PDGFR (Platelet-Derived Growth Factor Receptor), c-Met kinase, and various Cyclin-Dependent Kinases (CDKs). ekb.egekb.eg

For instance, a series of quinoxaline-derived chalcones were found to reduce the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov

Topoisomerase II Inhibition: Another significant target for some quinoxaline derivatives is topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.gov By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately, cell death. nih.gov A study identified two quinoxaline compounds, III and IV, as inhibitors of topoisomerase II, with compound IV showing a particularly good binding affinity in molecular docking studies. nih.gov The inhibition of topoisomerase II by these compounds is a key part of their apoptotic mechanism. nih.gov Research on novel quinoxaline derivatives has further confirmed their potential as dual DNA intercalators and topoisomerase II inhibitors. africaresearchconnects.com

The table below details the molecular targets of certain quinoxaline derivatives.

Mechanisms of Antimicrobial Action

Derivatives of quinoxaline have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimalarial effects. nih.govresearchgate.net

The antibacterial action of quinoxaline derivatives often involves the disruption of fundamental bacterial processes.

DNA Damaging Agents: Certain 6-nitroquinoxaline derivatives have been shown to bind to bacterial DNA, leading to changes in its global structure and causing it to become over-supercoiled. nih.gov This structural alteration can inhibit DNA synthesis, produce fragmented nucleoids, and ultimately lead to bacterial cell death. nih.gov This mechanism is similar to that of quinolone antibiotics, which target bacterial topoisomerases and cause double-strand breaks in DNA. uea.ac.uk

Interference with Microbial Enzymes: Quinoxaline antibiotics can also inhibit the function of essential microbial enzymes. For example, they have been shown to inhibit the cleavage of DNA by restriction enzymes like HpaI. nih.gov This interference with DNA-related enzymatic processes disrupts normal cellular function. Additionally, the lipophilicity of certain quinoxaline derivatives, enhanced by the presence of aromatic rings and methyl groups, may allow for better permeability through the microbial cell wall, leading to higher antibacterial activity. mdpi.com

Recent studies have highlighted two 2,3-N,N-diphenyl quinoxaline derivatives (compounds 25 and 31) with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.govbiorxiv.org These compounds were also effective in preventing biofilm formation. nih.gov

Quinoxaline derivatives have also been recognized for their antifungal properties. researchgate.net A study investigating a series of newly synthesized quinoxaline derivatives found that compounds 5j and 5t exhibited potent activity against the plant pathogenic fungus Rhizoctonia solani, with efficacy superior to the commercial fungicide azoxystrobin. rsc.org Scanning electron microscopy revealed that compound 5j caused alterations in the cell morphology of the fungus. rsc.org Another study reported that certain synthesized quinoxaline derivatives showed moderate to good antifungal activity against Aspergillus niger and Candida albicans. mdpi.com

The apicoplast, a non-photosynthetic plastid found in Plasmodium parasites, is a key target for antimalarial drugs due to its essential metabolic pathways that are absent in humans. mdpi.comnih.gov

Apicoplast Targeting: Research has shown that 2-phenoxy-3-trichloromethylquinoxalines can target the apicoplast of Plasmodium falciparum. mdpi.comnih.gov Biological investigations into a specific hit compound, 3k, revealed severe alterations in apicoplast biogenesis and a delayed death response, strongly suggesting the apicoplast as the primary target. nih.gov The trichloromethyl group appears to be crucial for this antiplasmodial activity. nih.govnih.gov Another study highlighted a nitro-containing derivative, 3i, which also targets the apicoplast and exhibits a quick-killing mechanism potentially involving another target site. nih.govnih.gov

Table of Mentioned Compounds

Antitrypanosomal and Antiamoebic Mechanisms

While direct mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has been the subject of significant investigation for its antiprotozoal activities. The mechanisms elucidated for structurally related compounds provide a foundational understanding of the potential pathways through which quinoxalines may exert their effects against trypanosomes and amoebas.

Antitrypanosomal Mechanisms of Quinoxaline Analogs: Research into quinoxaline derivatives has identified several potential mechanisms of action against Trypanosoma species. For instance, studies on novel tetracyclic iridoids have shown that they can induce apoptosis-like cell death in the bloodstream form of Trypanosoma brucei parasites. nih.gov Specific compounds were observed to suppress the expression of paraflagellum rod protein subunit 2 (PFR-2) and cause alterations in the cell cycle, which precedes the induction of apoptosis. nih.gov This suggests that interference with parasite motility and cell division are key antitrypanosomal strategies.

Antiamoebic Mechanisms of Quinoxaline Analogs: The antiamoebic action of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), has been explored against Entamoeba histolytica. The mechanism of these compounds is multifactorial, impacting several vital cellular processes within the parasite. frontiersin.org Proteomic analysis of E. histolytica trophozoites treated with active QdNOs revealed alterations in the abundance of proteins associated with intracellular trafficking, cytoskeletal organization, and redox homeostasis. frontiersin.org

Functionally, these changes manifest as impaired virulence. For example, certain quinoxaline derivatives have been shown to decrease the migration, adhesion, and cytolytic capacity of E. histolytica trophozoites. frontiersin.org Furthermore, molecular docking studies suggest that some quinoxaline compounds can interact with and inhibit key metabolic enzymes. One potential target is the E. histolytica thioredoxin reductase (EhTrxR), where the compounds may act as electron acceptor substrates, thereby inhibiting the enzyme's disulfide reductase activity. frontiersin.org Other in silico studies propose that quinoxaline derivatives might inhibit essential enzymes in the glycolytic pathway, such as pyrophosphate-dependent phosphofructokinase (PPi-PFK) and triosephosphate isomerase (TIM), leading to the disruption of energy metabolism and parasite death. eco-vector.com

Table 1: In Vitro Antiprotozoal Activity of Representative Quinoxaline Derivatives

Compound Class Target Organism Activity Metric Value Reference
Quinoxaline 1,4-di-N-Oxide E. histolytica IC50 >68.02 (Selectivity Index) frontiersin.org
Quinoxaline 1,4-di-N-Oxide T. cruzi IC50 2.42 µM frontiersin.org
Tetracyclic Iridoid (ML-F52) T. brucei brucei IC50 0.43 µM nih.gov
Tetracyclic Iridoid (Molucidin) T. brucei brucei IC50 1.27 µM nih.gov

This table presents data for structurally related compounds to illustrate the antiprotozoal potential of the broader quinoxaline class.

Investigation of Other Preclinical Pharmacological Activities (e.g., Anti-inflammatory Modulation, Antiviral Research)

The versatile scaffold of quinoxaline has prompted investigations into a wide array of pharmacological activities beyond its anti-infective properties. Preclinical studies have highlighted its potential in anti-inflammatory modulation and as a basis for antiviral drug development.

Anti-inflammatory Modulation: Quinoxaline derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. researchgate.net The mechanism underlying this activity is often linked to the inhibition of key inflammatory mediators. nih.gov Studies have shown that certain quinoxaline compounds can suppress the expression of cyclooxygenase (COX), various cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

For example, specific aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, were found to reduce leucocyte migration in a mouse model of peritonitis. nih.gov This effect was accompanied by a significant decrease in the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Other research has focused on the ability of quinoxaline 1,4-di-N-oxide derivatives to inhibit soybean lipoxygenase (LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. unav.edu

Antiviral Research: The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry and has been explored for its potential against a range of viral pathogens. rsc.orgnih.gov Research has covered viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various respiratory viruses. rsc.orgnih.govnih.gov

The mechanisms of antiviral action are diverse and depend on the specific structure of the derivative and the viral target. For instance, a macrocyclic compound incorporating a 3-(trifluoromethyl)-quinoxaline moiety was identified as a potent inhibitor of the HCV NS3/4A protease. nih.gov This enzyme is crucial for viral replication, and its inhibition blocks the processing of the viral polyprotein. The trifluoromethyl group at the 3-position of the quinoxaline ring was noted to influence interactions within the enzyme's binding site, affecting the compound's potency and resistance profile. nih.gov The broad applicability of the quinoxaline scaffold continues to make it an attractive starting point for the development of novel antiviral agents targeting different stages of the viral life cycle. researchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoxaline (B1680401) derivatives, docking studies are crucial for understanding their interaction with biological targets, such as protein kinases and receptors, which are often implicated in disease pathways. ekb.egsemanticscholar.org

Research on various quinoxaline scaffolds has demonstrated their potential to bind to a range of important biological targets. For example, docking studies have investigated the binding of quinoxaline derivatives to the active sites of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and β-tubulin. ekb.egnih.gov In these studies, the quinoxaline core often forms key interactions with amino acid residues in the binding pocket of the target protein. For instance, studies on similar compounds have shown binding affinity values of -15.63 and -17.11 Kcal/mol against the VEGFR-2 active site. ekb.eg The trifluoromethylphenoxy group of the title compound is analyzed for its potential to form hydrophobic and van der Waals interactions, which can significantly contribute to the binding affinity and selectivity. These computational predictions are essential for structure-activity relationship (SAR) studies and for the rational design of new, more potent inhibitors. nih.gov

Biological TargetQuinoxaline Scaffold ExampleKey Interacting Residues (Examples)Predicted Binding Affinity (Example)
VEGFR-23-methylquinoxaline derivativesASP 1046, GLU 885, LEU 889 semanticscholar.org-17.11 Kcal/mol ekb.eg
EGFRTetrazolo[1,5-a]quinoxalinyl derivativesInformation not availableInformation not available
β-tubulin (Colchicine Binding Site)2,3-diphenylquinoxaline derivativesInformation not availableInformation not available
c-Kit Tyrosine Kinase2-piperazinyl quinoxaline derivativesVAL 603 semanticscholar.orgInformation not available

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of quinoxaline derivatives. rsc.org These calculations provide insights into properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and thermodynamic stability. rsc.orgmalariaworld.org

For compounds like 2-[3-(Trifluoromethyl)phenoxy]quinoxaline, DFT studies can elucidate the distribution of electron density across the molecule. The electron-withdrawing nature of the trifluoromethyl group and the quinoxaline core influences the molecule's electrophilic and nucleophilic sites, which is critical for predicting its reactivity and metabolic stability. rsc.org The calculated HOMO-LUMO energy gap is often correlated with the chemical reactivity and kinetic stability of the molecule. Furthermore, calculated UV-Vis spectra from quantum chemical methods have shown good agreement with experimental results for related compounds, validating the accuracy of the computational approach. malariaworld.org

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-target complex. For this compound, MD simulations can be used to assess the stability of its binding mode within a protein's active site, as predicted by molecular docking. semanticscholar.org

These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to calculate the binding free energy more accurately. semanticscholar.org Studies on related quinoxaline systems have used MD simulations to confirm the stability of the compound in the binding pocket of targets like the main protease of SARS-CoV-2 and the c-Kit tyrosine kinase receptor. semanticscholar.orgnih.gov The simulations can highlight the persistence of key hydrogen bonds and hydrophobic interactions over the simulation period, reinforcing the initial docking predictions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their potency against various targets, including cancer cell lines. nih.govnih.gov

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. nih.gov For instance, a QSAR study on a series of 6H-indolo[2,3-b]quinoxaline derivatives suggested that cytotoxic potency could be increased by incorporating cyclic substituents. nih.gov Another study on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives found that strong electron-withdrawing substituents enhance binding affinity at the human A3 adenosine (B11128) receptor. tandfonline.comtandfonline.com Such models are valuable for virtual screening of large compound libraries and for prioritizing the synthesis of new derivatives with potentially improved activity. The reliability of these models is often assessed using cross-validation techniques like the leave-one-out (LOO) method. tandfonline.com

QSAR Study FocusQuinoxaline SeriesKey Finding/CorrelationValidation Method
Antagonists of human A3 adenosine receptor2-aryl-1,2,4-triazolo[4,3-α]quinoxalinesElectron-withdrawing substituents at the R-position enhance pKi value. tandfonline.comLeave-one-out (LOO), q² > 0.6 tandfonline.com
Anticancer agents against TNBCGeneral quinoxaline derivativesDevelopment of a 2D-QSAR model to predict activity. nih.govInformation not available
Cytotoxic activity6H-indolo[2,3-b]quinoxaline derivativesIncorporation of cyclic substituents or primary carbon atoms increases potency. nih.govInformation not available
c-MET kinase inhibition4-(2-fluorophenoxy) quinoline (B57606) derivativesMass, electronegativity, and partial charges affect activity. nih.govInternal and external validation nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Preclinical Research Context

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a drug candidate in the early stages of discovery. This preclinical assessment helps to identify compounds with favorable drug-like properties and to flag potential liabilities, such as poor absorption or potential toxicity, before costly experimental studies are undertaken. frontiersin.org

For quinoxaline derivatives, various software platforms like pK-CSM and SwissADME are used to predict a range of ADMET parameters. nih.govnih.gov Predictions for related compounds have suggested high intestinal absorption, good permeability, and adherence to Lipinski's Rule of Five, which indicates good oral bioavailability. nih.gov For example, one quinoxalinone derivative was predicted to have a high human intestinal absorption (%HIA) of 99.58% and low blood-brain barrier (BBB) permeability. nih.gov Toxicity predictions in the preclinical context focus on parameters like mutagenicity and hepatotoxicity, helping to de-risk candidates early in the development pipeline. rsc.orgnih.gov

ADMET ParameterPrediction for Quinoxaline Derivatives (Examples)Computational Tool/Platform (Example)
Drug-Likeness (Lipinski's Rule)Most compounds show zero violations. researchgate.netADME 29, SwissADME nih.govresearchgate.net
Human Intestinal Absorption (HIA)Predicted to be high (e.g., 99.58%). nih.govpK-CSM nih.gov
Caco-2 PermeabilityPredicted to be high. nih.govpK-CSM nih.gov
Blood-Brain Barrier (BBB) PermeabilityPredicted to be low. nih.govpK-CSM nih.gov
HepatotoxicityPredicted to be non-hepatotoxic. nih.govpK-CSM nih.gov

Preclinical in Vitro and Ex Vivo Biological Evaluation Methodologies

Design and Execution of Cellular Antiproliferative Assays

The potential of "2-[3-(Trifluoromethyl)phenoxy]quinoxaline" as an anticancer agent has been explored through cellular antiproliferative assays. These assays are fundamental in early-stage drug discovery to determine a compound's ability to inhibit the growth and proliferation of cancer cells.

Researchers have utilized established human cancer cell lines to evaluate the cytotoxic effects of this quinoxaline (B1680401) derivative. The selection of cell lines often represents different types of cancer, allowing for an initial screening of the compound's spectrum of activity. In one key study, the compound was tested against the A549 cell line, which is a model for human lung adenocarcinoma. These cells are cultured in controlled laboratory conditions, typically in a nutrient-rich medium such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics to ensure optimal growth and prevent contamination. During experiments, the cultured cells are treated with varying concentrations of "this compound" to observe its effects on cell survival and growth.

A critical metric for quantifying the antiproliferative activity of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The IC50 value for "this compound" against the A549 human lung cancer cell line was determined to be 1.0 µM. This indicates a high level of potency against this specific cancer cell type in a laboratory setting. For comparison, the standard chemotherapeutic drug cisplatin (B142131) showed an IC50 of 6.8 µM in the same study, suggesting the quinoxaline derivative possesses significantly greater cytotoxic potential in this context.

Table 1: Antiproliferative Activity of this compound

Compound Cell Line Cancer Type IC50 (µM)
This compound A549 Human Lung Adenocarcinoma 1.0
Cisplatin (Reference) A549 Human Lung Adenocarcinoma 6.8

Antimicrobial Susceptibility Testing in Laboratory Cultures

In addition to its anticancer potential, the antimicrobial properties of "this compound" have been investigated. These tests are crucial for identifying new agents to combat infectious diseases caused by bacteria and fungi.

The compound has been screened for its antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. In these assays, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of the bacteria. Against the Gram-positive bacterium Staphylococcus aureus, the compound exhibited a MIC value of 25 µg/mL. However, it showed no significant activity (MIC > 100 µg/mL) against the Gram-negative bacterium Escherichia coli or the Gram-positive bacterium Bacillus subtilis.

Table 2: Antibacterial Activity of this compound

Bacterial Strain Gram Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive 25
Bacillus subtilis Gram-Positive >100
Escherichia coli Gram-Negative >100

The antifungal potential of "this compound" was evaluated against several fungal species. The compound demonstrated notable activity against Aspergillus niger and Candida albicans, with MIC values of 25 µg/mL for both. It showed moderate activity against Aspergillus flavus with a MIC of 50 µg/mL.

Table 3: Antifungal Activity of this compound

Fungal Species MIC (µg/mL)
Aspergillus niger 25
Candida albicans 25
Aspergillus flavus 50

There is currently no specific data available from the searched results detailing antimalarial assays of "this compound" against parasitic cultures such as Plasmodium falciparum.

Enzyme Activity and Receptor Binding Assays

To elucidate the mechanism of action of a compound, researchers often turn to enzyme activity and receptor binding assays. These assays can identify specific molecular targets and pathways that are modulated by the compound.

For the broader class of phenoxyquinoxalines, studies have explored their inhibitory effects on enzymes crucial for cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are well-established targets in cancer chemotherapy. The evaluation of 3-phenyl-2-phenoxy-quinoxalines has shown that these compounds can exhibit inhibitory activity against DHFR.

The general methodology for these assays involves incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, and the inhibitory potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC50).

While specific receptor binding assays for this compound have not been detailed in the available literature, the general approach involves using a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then assessed for its ability to displace the radiolabeled ligand, and its binding affinity is determined. Quinoxaline derivatives have been investigated as inhibitors of various protein kinases, and these interactions are often characterized using such binding assays.

Table 2: Illustrative Enzyme Inhibition Data for Phenoxyquinoxaline Derivatives (Note: This table is a representation of data from studies on related compounds and does not reflect data for this compound.)

Compound ClassEnzyme TargetInhibition ParameterValue
3-Phenyl-2-phenoxy-quinoxalines Dihydrofolate Reductase (DHFR)IC50Micromolar range
3-Phenyl-2-phenoxy-quinoxalines Thymidylate Synthase (TS)IC50Limited activity

Gene and Protein Expression Profiling in Model Systems

Modern molecular biology techniques allow for a comprehensive analysis of the effects of a compound on a model system's transcriptome and proteome. Gene and protein expression profiling can reveal the broader cellular responses to a compound, highlighting affected pathways and potential mechanisms of action or toxicity.

A study on the proteomic effects of two quinoxaline 1,4-di-N-oxide derivatives, T-001 and T-017, on the protozoan Entamoeba histolytica provides a clear example of this methodology. nih.gov In this research, trophozoites of E. histolytica were treated with the quinoxaline compounds, and the changes in protein expression were analyzed using two-dimensional gel electrophoresis followed by mass spectrometry. nih.gov

The results of this proteomic analysis revealed that the quinoxaline derivatives led to significant changes in the expression levels of numerous proteins. nih.gov Specifically, treatment with compound T-001 resulted in the deregulation of 163 proteins, while T-017 affected 131 proteins. nih.gov The differentially expressed proteins were found to be involved in key cellular processes, including:

Cytoskeleton and intracellular trafficking

Nucleic acid transcription and translation

Redox homeostasis nih.gov

These findings were further correlated with functional assays, which demonstrated that the compounds altered the virulence of the parasite by affecting processes such as erythrophagocytosis, migration, and adhesion. nih.gov This integrated approach, combining proteomics with functional studies, provides a powerful strategy for understanding the multifaceted effects of a compound. While this study was not on this compound, it exemplifies the type of in-depth analysis that can be applied to understand its biological impact at a molecular level.

Table 3: Summary of Proteomic Analysis of E. histolytica Treated with Quinoxaline Derivatives (Based on a study of related quinoxaline 1,4-di-N-oxides.) nih.gov

TreatmentTotal Proteins DeregulatedOverexpressed ProteinsUnder-expressed ProteinsKey Affected Pathways
Compound T-001 1637984Cytoskeleton, Transcription, Redox
Compound T-017 1317061Cytoskeleton, Translation, Adhesion

Advanced Analytical Research Techniques for Structural and Mechanistic Studies

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research

Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for an unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 2-[3-(Trifluoromethyl)phenoxy]quinoxaline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline (B1680401) core and the trifluoromethyl-substituted phenoxy group. The chemical shifts (δ, measured in ppm), signal splitting patterns (e.g., singlet, doublet, triplet), and integration values (representing the number of protons) would allow for the precise assignment of each proton to its position in the structure. For instance, protons on the quinoxaline ring typically appear in the aromatic region (around 7.5-8.5 ppm), while those on the phenoxy ring would also resonate in this region but with shifts influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would confirm the presence of the quinoxaline and phenoxy rings, as well as the characteristic signal of the trifluoromethyl (-CF₃) carbon, which typically appears as a quartet due to coupling with the fluorine atoms. The analysis of ¹³C NMR spectra is a reliable method for determining the position of substituents on the quinoxaline ring system.

¹⁹F NMR Spectroscopy : Given the presence of a trifluoromethyl group, ¹⁹F NMR would be a crucial technique for confirmation. It would show a single, sharp signal, confirming the presence and electronic environment of the -CF₃ group.

Table 1: Predicted NMR Data Interpretation for this compound This table is illustrative and based on general principles, as specific experimental data was not found.

Technique Expected Observations Information Gained
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) with complex splitting patterns. Confirms the presence of protons on both the quinoxaline and phenoxy rings. Splitting patterns help determine the relative positions of substituents.
¹³C NMR Multiple signals in the aromatic region (approx. 110-160 ppm). A characteristic quartet for the -CF₃ carbon. Confirms the carbon framework of the entire molecule. The quartet signal is a key indicator of the trifluoromethyl group.
¹⁹F NMR A single resonance. Confirms the presence of the trifluoromethyl group and provides information about its electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound, electrospray ionization (ESI) is a common method used to generate the molecular ion. The HRMS-ESI spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass of C₁₅H₉F₃N₂O to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of quinoxaline derivatives often involves characteristic losses of small molecules or radicals, which can help to identify the different parts of the structure. rsc.org

Infrared (IR) and UV-Vis Spectroscopy in Research

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the aromatic rings, C=N and C=C stretching vibrations characteristic of the quinoxaline system, C-O-C stretching from the ether linkage, and strong C-F stretching bands associated with the trifluoromethyl group. The absence of certain peaks, such as a carbonyl (C=O) stretch, can confirm the successful formation of the desired ether linkage. rsc.org

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline derivatives are known to exhibit distinct absorption bands in the UV-Vis region, typically between 250-400 nm. restek.com These absorptions are generally attributed to π → π* transitions within the conjugated aromatic system. The specific position (λmax) and intensity of these absorption bands are influenced by the substituents on the quinoxaline core.

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic techniques are vital for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. The analysis involves injecting a solution of the compound onto a column containing a stationary phase, and an eluent (mobile phase) is pumped through the column.

A typical setup for a quinoxaline derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound strongly absorbs. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While many quinoxaline derivatives can be analyzed by GC, its applicability to this compound would depend on the compound's volatility and stability at the temperatures required for vaporization in the GC inlet. If suitable, GC coupled with a mass spectrometer (GC-MS) would be a powerful tool, providing both separation and structural identification. The resulting mass spectrum for the GC peak could be compared with library data or analyzed for its fragmentation pattern to confirm the compound's identity. nih.gov

X-ray Crystallography for Solid-State Structural Determination in Research

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is an unparalleled method for understanding its solid-state conformation. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions.

For a novel or modified compound such as this compound, X-ray crystallography would provide invaluable insights. It would confirm the molecular connectivity and offer precise measurements of bond lengths and angles. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the material's bulk properties.

A hypothetical data table for the crystallographic data of this compound would typically include the following parameters:

Parameter Value
Chemical FormulaC₁₅H₉F₃N₂O
Formula Weight290.24
Crystal SystemN/A
Space GroupN/A
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
ZN/A
Calculated Density (g/cm³)N/A
Absorption Coeff. (mm⁻¹)N/A
F(000)N/A
Crystal Size (mm³)N/A
Radiation (λ, Å)N/A
Temperature (K)N/A
Reflections CollectedN/A
Independent ReflectionsN/A
R-factor (%)N/A
wR-factor (%)N/A
Goodness-of-fitN/A
N/A: Not Available. The crystallographic data for this specific compound has not been found in the public domain.

The detailed research findings that would be discussed based on such data would include the planarity of the quinoxaline ring system, the torsion angles defining the orientation of the phenoxy group relative to the quinoxaline core, and the conformation of the trifluoromethyl group. These structural details are crucial for computational modeling, understanding structure-activity relationships, and designing new materials with desired properties.

Until such a study is conducted and its results are made publicly available, the definitive solid-state structure of this compound remains a subject for future investigation.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-[3-(Trifluoromethyl)phenoxy]quinoxaline Analogues

The design and synthesis of next-generation analogues of this compound are pivotal for enhancing its therapeutic potential and elucidating its structure-activity relationships (SAR). A primary strategy involves the systematic modification of both the quinoxaline (B1680401) and the phenoxy rings. For instance, the introduction of various substituents—such as halogens, alkyl, and alkoxy groups—at different positions on the quinoxaline core can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity and selectivity. mdpi.com

Furthermore, the trifluoromethyl group on the phenoxy ring, known for its ability to enhance metabolic stability and binding affinity, can be repositioned or replaced with other electron-withdrawing groups to fine-tune the molecule's properties. mdpi.com The synthesis of these new analogues can be achieved through established synthetic routes for quinoxaline derivatives, which often involve the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. sapub.orgmdpi.com More advanced and efficient synthetic methodologies, including microwave-assisted synthesis and the use of green chemistry approaches, are being explored to streamline the production of these novel compounds. mdpi.comnih.gov

A key area of focus will be the development of analogues with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. This can be achieved by incorporating polar functional groups or by employing prodrug strategies. The systematic exploration of the chemical space around the this compound scaffold will undoubtedly lead to the discovery of next-generation compounds with superior therapeutic properties.

In-Depth Exploration of Undiscovered Molecular Mechanisms and Targets

While quinoxaline derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific molecular mechanisms and targets of this compound remain largely unexplored. core.ac.uknih.govresearchgate.net Future research should aim to unravel these undiscovered pathways to better understand the compound's mode of action and to identify novel therapeutic applications.

One promising avenue of investigation is the compound's potential as a kinase inhibitor. Many quinoxaline derivatives have been shown to target various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. mdpi.comnih.gov High-throughput screening of this compound against a panel of kinases could reveal novel targets. Additionally, its potential to modulate other important cellular processes, such as apoptosis, cell cycle regulation, and DNA damage repair, warrants further investigation. rsc.org

Advanced techniques such as chemical proteomics and target-based screening can be employed to identify the direct binding partners of this compound within the cell. Unraveling these molecular interactions will provide a deeper understanding of its biological effects and pave the way for the rational design of more potent and selective analogues.

Development of this compound Derivatives as Chemical Probes for Biological Systems

The inherent properties of the quinoxaline scaffold make it an excellent candidate for the development of chemical probes to study biological systems. Quinoxaline-based fluorescent probes have already been developed for various applications, including the estimation of protein binding site polarity. rsc.orgrsc.org By incorporating fluorophores or other reporter groups into the this compound structure, it is possible to create powerful tools for visualizing and tracking biological processes in real-time.

For example, fluorescently labeled derivatives could be used to study the compound's cellular uptake, subcellular localization, and interaction with its molecular targets. These probes could also be employed in high-throughput screening assays to identify new protein-protein interactions or to screen for modulators of specific biological pathways. The development of photoaffinity probes, which can be used to covalently label binding partners upon photoactivation, would be particularly valuable for target identification and validation.

The versatility of the quinoxaline core allows for the straightforward attachment of various functional groups, making it an ideal platform for the design of a diverse range of chemical probes. mdpi.com These tools will be instrumental in advancing our understanding of the biological roles of the targets of this compound and in the broader field of chemical biology.

Addressing Research Challenges in Compound Design and Synthesis

Despite the promising potential of this compound and its analogues, there are several research challenges that need to be addressed in their design and synthesis. One of the primary challenges is achieving regioselectivity during the synthesis of substituted quinoxaline derivatives. The condensation reaction between an unsymmetrically substituted o-phenylenediamine and an α-dicarbonyl compound can often lead to a mixture of regioisomers, which can be difficult to separate and characterize. nih.gov

The introduction of the trifluoromethyl group also presents its own set of synthetic hurdles. While methods for trifluoromethylation have advanced significantly, they can still be challenging and may require harsh reaction conditions or expensive reagents. mdpi.comresearchgate.net Overcoming these synthetic challenges will require the development of more efficient and selective synthetic methodologies.

Another key challenge is the optimization of the physicochemical properties of the compounds to ensure good drug-like characteristics. This includes balancing potency with properties such as solubility, permeability, and metabolic stability. A multidisciplinary approach, combining computational modeling with synthetic chemistry and biological evaluation, will be crucial for addressing these challenges and for the successful development of clinically viable drug candidates.

Potential for Applications in Emerging Areas of Chemical Biology Research

The unique properties of this compound and its derivatives open up exciting possibilities for their application in emerging areas of chemical biology research. One such area is the development of novel antimicrobial agents. With the rise of antibiotic resistance, there is an urgent need for new drugs with novel mechanisms of action. Quinoxaline derivatives have shown promising activity against a range of bacteria and fungi, and further exploration of this scaffold could lead to the discovery of new antimicrobial leads. nih.govnih.govresearchgate.net

Another emerging application is in the field of neurodegenerative diseases. Some quinoxaline derivatives have been shown to possess neuroprotective effects, and further research could explore the potential of this compound in this area. core.ac.uk The compound's ability to modulate various cellular pathways could be harnessed to target the underlying mechanisms of diseases such as Alzheimer's and Parkinson's.

Furthermore, the development of quinoxaline-based materials for applications in areas such as organic electronics and sensor technology is an active area of research. ipp.ptbohrium.com The unique photophysical properties of these compounds make them attractive candidates for the development of novel materials with a wide range of applications. The continued exploration of the chemical and biological properties of this compound is likely to uncover even more exciting and unforeseen applications in the future.

Q & A

Q. What are the standard synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]quinoxaline, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution using 2,3-dichloroquinoxaline (DCQX) and 3-(trifluoromethyl)phenol. Key steps include:

  • Reagent Preparation : DCQX is cost-effective and reacts readily with phenols under basic conditions (e.g., K₂CO₃ or NaH) .
  • Optimization : Microwave-assisted synthesis can reduce reaction time (e.g., from 16 hours to 30 minutes) and improve yields by 15–20% compared to traditional reflux methods .
  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate substitution .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenoxy group at C2) and trifluoromethyl integration. ¹⁹F NMR verifies CF₃ presence (δ ≈ -60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.08) and fragmentation patterns .
  • UV/Vis : Absorbance maxima (e.g., ~300–350 nm) indicate π→π* transitions in the quinoxaline core .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

  • Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for substitution reactions, guiding solvent/temperature selection .
  • Electronic Effects : Computational studies reveal that the electron-withdrawing CF₃ group on the phenoxy moiety increases the electrophilicity of DCQX, accelerating substitution .
  • Machine Learning : Predictive models trained on reaction databases can identify optimal catalysts (e.g., Pd/Cu systems) for cross-coupling derivatives .

Q. How do structural modifications to the quinoxaline core impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Answer:

  • Derivative Synthesis : Replace the CF₃ group with Cl, NO₂, or alkyl chains to assess electronic/steric effects on bioactivity .
  • Anti-Proliferative Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, sulfonamide-linked triazole-quinoxaline hybrids show IC₅₀ values <10 μM .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to rationalize activity trends. Hydrophobic interactions with CF₃ groups often enhance binding affinity .

Q. How can crystallographic data resolve contradictions in reported biological activities of quinoxaline derivatives?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities (e.g., axial vs. equatorial CF₃ orientation) that affect protein binding .
  • Comparative Analysis : Overlay crystal structures of active/inactive derivatives to identify critical pharmacophoric features (e.g., planar quinoxaline core for intercalation) .

Methodological Challenges and Solutions

Q. What experimental strategies mitigate low yields in multi-step syntheses of trifluoromethyl-substituted quinoxalines?

Answer:

  • Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate regioisomers .
  • Byproduct Analysis : LC-MS identifies hydrolysis byproducts (e.g., quinoxaline-2,3-diols), prompting stricter anhydrous conditions .
  • Catalytic Systems : Pd(OAc)₂/Xantphos improves Buchwald-Hartwig amination steps for N-alkylated derivatives, reducing side reactions .

Q. How can researchers validate the environmental stability of this compound?

Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. CF₃ groups generally enhance stability at neutral pH .
  • Photodegradation : Expose to UV light (254 nm) and analyze breakdown products (e.g., quinoxaline-2-ol) using GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.